(4-Cyano-3-cyclopropylphenyl)boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

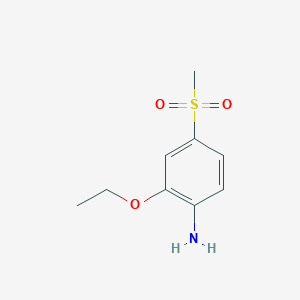

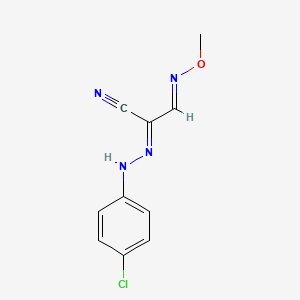

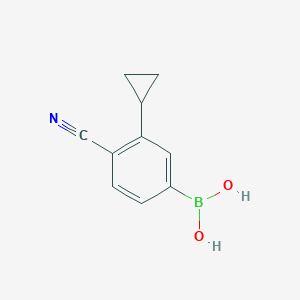

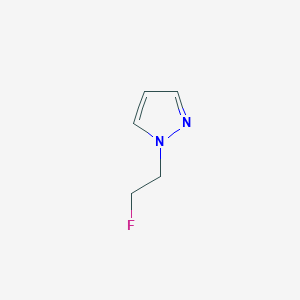

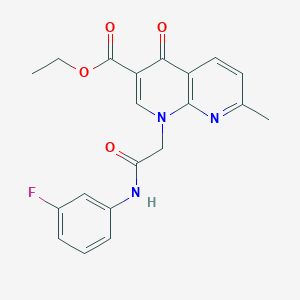

“(4-Cyano-3-cyclopropylphenyl)boronic acid” is a type of boronic acid . It is not intended for human or veterinary use and is used for research purposes only . It has a molecular formula of C10H10BNO2 and a molecular weight of 187.01.

Synthesis Analysis

Boronic acids, including “(4-Cyano-3-cyclopropylphenyl)boronic acid”, are often used as intermediates in the synthesis of various compounds . They are particularly useful in Suzuki-Miyaura coupling reactions .Molecular Structure Analysis

The molecular structure of “(4-Cyano-3-cyclopropylphenyl)boronic acid” consists of a boronic acid group attached to a phenyl ring, which is further substituted with a cyano group and a cyclopropyl group.Chemical Reactions Analysis

Boronic acids, including “(4-Cyano-3-cyclopropylphenyl)boronic acid”, are known for their ability to undergo reversible click reactions . These reactions have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications .Applications De Recherche Scientifique

Homogeneous Assays:

Conclusion

“(4-Cyano-3-cyclopropylphenyl)boronic acid” finds applications across diverse fields, from biosensing to drug delivery. Its unique properties continue to inspire innovative research. For more in-depth reading, consider the review articles mentioned in the references . 🌟

Mécanisme D'action

Target of Action

The primary target of the compound (4-Cyano-3-cyclopropylphenyl)boronic acid is the transition metal catalyst used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely applied carbon–carbon bond-forming reaction .

Mode of Action

The (4-Cyano-3-cyclopropylphenyl)boronic acid interacts with its target through a process known as transmetalation . In this process, the boronic acid, which is formally a nucleophilic organic group, is transferred from boron to the transition metal catalyst .

Biochemical Pathways

The (4-Cyano-3-cyclopropylphenyl)boronic acid affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the formation of carbon–carbon bonds, which are crucial for the synthesis of many organic compounds .

Pharmacokinetics

It is known that boronic acids are generally stable, readily prepared, and environmentally benign . These properties may influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and its bioavailability.

Result of Action

The result of the action of (4-Cyano-3-cyclopropylphenyl)boronic acid is the formation of new carbon–carbon bonds . This is a crucial step in the synthesis of many organic compounds, including pharmaceuticals and materials for various industries .

Action Environment

The action of (4-Cyano-3-cyclopropylphenyl)boronic acid is influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, in which this compound plays a key role, is known for its mild and functional group tolerant reaction conditions . This means that the reaction can proceed in a variety of environments, making (4-Cyano-3-cyclopropylphenyl)boronic acid a versatile reagent in organic synthesis .

Safety and Hazards

Orientations Futures

Boronic acids, including “(4-Cyano-3-cyclopropylphenyl)boronic acid”, are increasingly being utilized in diverse areas of research . They are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . The future of boronic acid research lies in further exploring these applications and developing new chemistries using boron .

Propriétés

IUPAC Name |

(4-cyano-3-cyclopropylphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BNO2/c12-6-8-3-4-9(11(13)14)5-10(8)7-1-2-7/h3-5,7,13-14H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STNXVYNJBSXPEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C#N)C2CC2)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

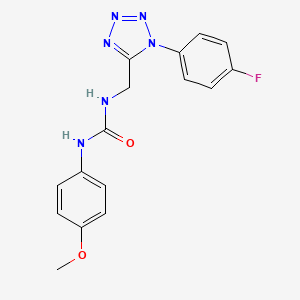

![6-[[4-(4-ethoxyphenyl)-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2614559.png)

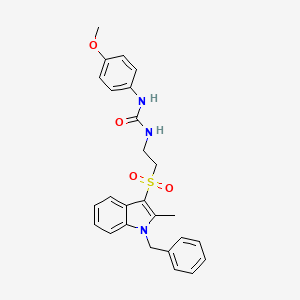

![3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2614573.png)